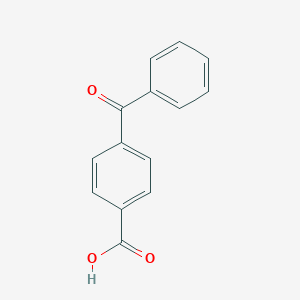

4-Benzoylbenzoic acid

Cat. No. B057700

Key on ui cas rn:

611-95-0

M. Wt: 226.23 g/mol

InChI Key: IFQUPKAISSPFTE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09108195B2

Procedure details

N-[3-[(4-benzoylphenyl)formamido]propyl]methacrylamide (BPMA, C21H22O3N2, 350.4 g mol−1) monomer was synthesized via reaction of the succinimidyl ester of 4-benzoylbenzoic acid (BP-NHS, 323.3 g mol−1; 81577, Invitrogen) with N-(3-aminopropyl)methacrylamide hydrochloride (APMA, 178.7 g mol−1; 21200, Polysciences, Warrington, Pa.) in the presence of catalytic triethylamine (TEA) in dimethylformamide (DMF). A mixture of the reactants and TEA at 50 mM each in DMF was incubated overnight (18 hrs) at room temperature, centrifuged at 18,000 g for 5 minutes and the pellet discarded. The supernatant was incubated on a tube inverter for 24 hrs with 30 mg isothiocyanate-functionalized (primary amine-reactive) polystyrene beads (538604, Sigma) for every 100 μmol of APMA initially added to the reaction. The mixture was then spun at 18,000 g for 5 minutes and the supernatant passed through a 0.2 μm syringe filter. A 10-fold excess of acetone was added to the filtrate and the mixture dried in vacuo. The BPMA product (white powder) was verified by 1H NMR (400 MHz, d6-DMSO, δ 8.79 (t, 1H), 8.04 (t, 1H), 8.02 (d, 2H), 7.80 (d, 2H), 7.75 (d, 2H), 7.70 (t, 1H), 7.58 (t, 2H), 5.67 (s, 1H), 5.32 (s, 1H), 3.31 (q, 2H), 3.18 (q, 2H), 1.86 (s, 3H), 1.71 (quin, 2H)) and mass spectrometry (ESI, m/z 351.2, C21H22O3N2+H+). 100 mM stocks of BPMA in DMSO were stored at −20° C. until use, and were stable for at least 12 months.

[Compound]

Name

succinimidyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

polystyrene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=O)=[CH:11][CH:10]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[NH2:19][CH2:20][CH2:21][CH2:22][NH:23][C:24](=[O:28])[C:25]([CH3:27])=[CH2:26].C(N(CC)CC)C.[N-]=C=S>CN(C)C=O>[C:1]([C:9]1[CH:10]=[CH:11][C:12]([C:13]([NH:19][CH2:20][CH2:21][CH2:22][NH:23][C:24](=[O:28])[C:25]([CH3:27])=[CH2:26])=[O:15])=[CH:16][CH:17]=1)(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

succinimidyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)C1=CC=C(C(=O)O)C=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.NCCCNC(C(=C)C)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

30 mg

|

|

Type

|

reactant

|

|

Smiles

|

[N-]=C=S

|

[Compound]

|

Name

|

polystyrene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

100 μmol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.NCCCNC(C(=C)C)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

(18 hrs) at room temperature, centrifuged at 18,000 g for 5 minutes

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The supernatant was incubated on a tube

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The mixture was then spun at 18,000 g for 5 minutes

|

|

Duration

|

5 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A 10-fold excess of acetone was added to the filtrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the mixture dried in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were stored at −20° C. until use

|

WAIT

|

Type

|

WAIT

|

|

Details

|

were stable for at least 12 months

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)C1=CC=C(C=C1)C(=O)NCCCNC(C(=C)C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |